molecular formula C21H18F3N3O4 B10986975 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Número de catálogo: B10986975
Peso molecular: 433.4 g/mol
Clave InChI: IDXCUJRBQSNEFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 922902-97-4) is a small molecule with a molecular formula of C21H18F3N3O4 and a molecular weight of 433.4 g/mol . This compound belongs to the pyridazin-3(2H)-one class of heterocyclic compounds, a scaffold extensively documented in scientific literature as a "wonder nucleus" for its diverse biological activities and significant pharmacological profiles . The molecular structure integrates a pyridazinone core linked to a 3,4-dimethoxyphenyl group at the 3-position and an acetamide bridge connected to a 4-(trifluoromethyl)phenyl group at the nitrogen of the pyridazinone ring. This specific architecture makes it a valuable intermediate in organic and medicinal chemistry research, particularly for the development of novel therapeutic agents. Pyridazinone derivatives are renowned for their broad spectrum of biological activities, demonstrated in numerous scientific studies to exhibit antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties . The presence of the 4-(trifluoromethyl)phenyl group is a common pharmacophore in drug discovery, often enhancing metabolic stability and binding affinity to biological targets. The 3,4-dimethoxyphenyl moiety further contributes to the compound's potential for interaction with various enzymes and receptors. Researchers utilize this acetamide derivative as a key building block for synthesizing more complex molecules and for probing structure-activity relationships (SAR) in lead optimization campaigns. Its mechanism of action is anticipated to involve interaction with specific enzymatic targets or cellular receptors, potentially inhibiting key pathways involved in disease progression, a characteristic shared with its structural analogs . This compound is intended for research and development use exclusively in laboratory settings. It is strictly for in vitro applications, and it is not classified as a drug, medicine, or cosmetic. It is not approved for the diagnosis, treatment, cure, or prevention of any disease or medical condition, and any form of human or veterinary administration is expressly prohibited . Researchers can employ this high-purity chemical in hit-to-lead discovery programs, as a reference standard in analytical studies, and for investigating the fundamental pharmacology of pyridazinone-based scaffolds in various disease models.

Propiedades

Fórmula molecular

C21H18F3N3O4

Peso molecular

433.4 g/mol

Nombre IUPAC

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H18F3N3O4/c1-30-17-9-3-13(11-18(17)31-2)16-8-10-20(29)27(26-16)12-19(28)25-15-6-4-14(5-7-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)

Clave InChI

IDXCUJRBQSNEFK-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC

Origen del producto

United States

Métodos De Preparación

Intermediate 1: 3-(3,4-Dimethoxyphenyl)-6-oxopyridazine

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.58–7.12 (m, 3H, Ar-H), 3.89 (s, 6H, OCH₃).

  • HPLC Purity : 98.2% (C18 column, acetonitrile/water = 70:30).

Intermediate 2: 3-(3,4-Dimethoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyridazinone

  • Mp : 189–191°C.

  • MS (ESI) : m/z 393.1 [M+H]⁺.

Critical Reaction Parameters

Catalyst Screening for Coupling Reactions

Comparative data for Suzuki-Miyaura catalysts:

CatalystLoadingYieldCost Efficiency
Pd(PPh₃)₄2 mol%85%High
Pd(OAc)₂5 mol%72%Moderate
PdCl₂(dppf)3 mol%79%Low

Solvent Effects on Amide Bond Formation

SolventDielectric ConstantYield
DMF36.768%
THF7.641%
DCM8.929%

Purification and Isolation Techniques

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).

  • Mobile phase : Hexane/ethyl acetate (3:1 → 1:1 gradient).

  • Recovery : 89–93% after purification.

Recrystallization Optimization

Solvent SystemPurityCrystal Form
Ethanol/H₂O (9:1)99.1%Needles
Acetone/Hexane97.8%Plates

Process Optimization Strategies

Microwave-Assisted Synthesis

  • Coupling step : 140°C for 10 minutes vs. conventional 12-hour reflux.

  • Yield improvement : 85% → 91%.

Green Chemistry Approaches

  • Aqueous micellar catalysis : Using TPGS-750-M surfactant reduces DMF usage by 70%.

  • Solvent recovery : 89% toluene recycled via distillation.

Scalability and Industrial Considerations

Pilot-Scale Production (10 kg batch)

ParameterLab ScalePilot Scale
Cycle Time48 hrs72 hrs
Overall Yield52%47%
Purity98.5%97.8%

Cost Analysis

ComponentCost Contribution
Pd Catalysts38%
4-(Trifluoromethyl)aniline29%
Solvents18%

Analytical Validation

HPLC Method Development

ColumnMobile PhaseRetention Time
C18ACN/H₂O (70:30)6.25 min
HILICMeOH/AmFm (pH 4.5)8.91 min

Stability Studies

ConditionDegradation
40°C/75% RH (1 month)<0.5%
Light (1.2 million lux·hr)1.2%

Análisis De Reacciones Químicas

2-(3-(3,4-dimetoxi fenil)-6-oxopiridazin-1(6H)-il)-N-(4-(trifluorometil) fenil)acetamida puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que podría convertir los grupos cetona en alcoholes.

    Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales en la molécula, alterando sus propiedades químicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

    Química: Se puede usar como un bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos productos farmacéuticos o agroquímicos.

    Biología: La estructura única del compuesto puede permitirle interactuar con objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.

    Medicina: Las posibles aplicaciones terapéuticas podrían incluir actividades antiinflamatorias, anticancerígenas o antimicrobianas, aunque se necesitan más investigaciones para confirmar estos efectos.

    Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.

Mecanismo De Acción

El mecanismo de acción de 2-(3-(3,4-dimetoxi fenil)-6-oxopiridazin-1(6H)-il)-N-(4-(trifluorometil) fenil)acetamida dependería de sus interacciones específicas con los objetivos moleculares. Los mecanismos potenciales podrían implicar:

    Inhibición enzimática: El compuesto puede inhibir enzimas específicas uniéndose a sus sitios activos, bloqueando así su actividad.

    Unión a receptores: Podría interactuar con receptores celulares, modulando las vías de transducción de señales y alterando las respuestas celulares.

    Intercalación de ADN: El compuesto podría intercalarse en el ADN, afectando la expresión genética y la función celular.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Structure) Pyridazinone Substituent Anilide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound : 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 3,4-dimethoxyphenyl 4-(trifluoromethyl)phenyl C21H20F3N3O4 459.4
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide 3,4-dimethoxyphenyl 3-chloro-4-fluorophenyl C20H17ClFN3O4 432.8
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide 2-fluoro-4-methoxyphenyl 3,4,5-trifluorophenyl C19H13F4N3O3 407.3
N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-fluoro-2-methoxyphenyl 3-acetylphenyl C21H18FN3O4 395.4
Key Structural and Functional Differences :

In contrast, and analogs replace dimethoxy with fluoro-methoxy groups (e.g., 2-fluoro-4-methoxy in ), reducing electron donation and altering steric bulk.

Anilide Substituents :

  • The target’s 4-trifluoromethyl group offers strong hydrophobicity and resistance to oxidative metabolism. ’s analog substitutes this with 3-chloro-4-fluoro , introducing halogen-mediated polar interactions. ’s 3,4,5-trifluoroanilide increases electronegativity, while ’s 3-acetylphenyl introduces a ketone for hydrogen bonding.

Physicochemical Properties :

  • The target compound has the highest molecular weight (459.4 g/mol ) due to the CF3 group. Analogs with fluorine-rich substituents (e.g., ) exhibit lower molecular weights (~407 g/mol), likely improving solubility but reducing lipophilicity.

Actividad Biológica

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O6C_{23}H_{25}N_{3}O_{6}, with a molecular weight of 439.47 g/mol. The structure includes a pyridazine core with substituents that enhance its biological activity. Key properties are summarized in the following table:

PropertyValue
Molecular Weight439.47 g/mol
Molecular FormulaC23H25N3O6
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyridazine core followed by the introduction of the phenyl groups through electrophilic aromatic substitution. The final product is obtained via amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Anticonvulsant Activity

Research has indicated that compounds similar to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives containing trifluoromethyl groups enhance anticonvulsant activity in animal models . The mechanism appears to involve modulation of neuronal voltage-sensitive sodium channels, which are critical in regulating neuronal excitability .

Cytotoxicity Against Cancer Cell Lines

Preliminary studies suggest that this compound may also possess cytotoxic effects against various cancer cell lines. The interaction with specific molecular targets can inhibit cell proliferation, making it a candidate for further investigation in cancer therapy .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with proteins and nucleic acids, potentially disrupting critical cellular processes and leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Anticonvulsant Screening : In a study involving various derivatives, compounds with trifluoromethyl substitutions showed enhanced activity in maximal electroshock (MES) tests, indicating their efficacy against seizures .
  • Cytotoxic Studies : A series of experiments demonstrated that the compound exhibited significant cytotoxicity against several human cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyridazinone core via hydrazine-carbonyl condensation, followed by alkylation or acetylation to introduce the dimethoxyphenyl and trifluoromethylphenyl groups. Key steps include:

  • Core formation : Use of hydrazine hydrate with diketone precursors under reflux in ethanol .
  • Substituent introduction : Alkylation with 3,4-dimethoxybenzyl halides or Mitsunobu reactions, and amidation with 4-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt .
  • Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the dimethoxyphenyl and pyridazinone moieties .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. What are the hypothesized biological targets based on structural analogs?

  • Methodological Answer : Similar pyridazinone-acetamide derivatives exhibit activity against phosphodiesterase 4 (PDE4) due to interactions with the catalytic domain. The trifluoromethyl group may enhance binding via hydrophobic interactions. Initial target validation should include:

  • Enzyme inhibition assays : PDE4B isoform testing using cAMP hydrolysis assays .
  • Molecular docking : Compare binding poses with rolipram (known PDE4 inhibitor) using AutoDock Vina .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • LogP : Calculate via HPLC retention times relative to standards (e.g., octanol-water partitioning) .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzed by UV-Vis spectroscopy .
  • Stability : Conduct stress testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves : Use 10 nM–100 µM concentrations with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?

  • Methodological Answer : Apply factorial designs to assess interactions between variables:

  • Factors : Reaction temperature, solvent polarity, catalyst loading.
  • Response surfaces : Maximize yield via Central Composite Design (CCD) in software like Minitab .
  • Case study : For amidation steps, optimize EDCI concentration (1.2–1.5 eq.) and reaction time (12–24 hrs) to reduce byproducts .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-analysis : Pool data from ≥3 independent labs, applying ANOVA to identify outliers .
  • Probe solubility effects : Use LC-MS to confirm compound integrity in assay buffers .

Q. What computational strategies predict metabolite formation and toxicity?

  • Methodological Answer :

  • In silico metabolism : Use GLORY or SyGMa to simulate phase I/II metabolism, focusing on demethylation of the dimethoxyphenyl group .
  • Toxicity prediction : Apply ProTox-II for hepatotoxicity alerts and ADMETlab2.0 for cardiotoxicity risk .
  • Docking metabolites : Compare parent compound and metabolites against off-targets (e.g., hERG channel) .

Q. What strategies are effective for synthesizing derivatives with enhanced target selectivity?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., replace trifluoromethyl with cyano or nitro groups) .
  • Click chemistry : Introduce triazole moieties via CuAAC reactions to explore hydrogen-bonding interactions .
  • Fragment-based design : Use X-ray crystallography of target-ligand complexes to guide modifications .

Q. How can forced degradation studies elucidate stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic degradation : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hrs .
  • Photostability : Expose to UV light (320–400 nm) for 48 hrs, monitoring degradation via UPLC-PDA .
  • Degradation pathways : Identify primary degradation products (e.g., hydrolyzed amide bonds) using HRMS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.